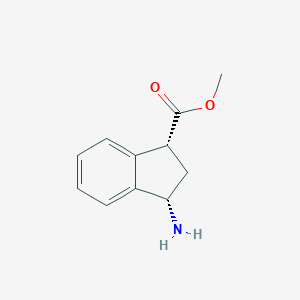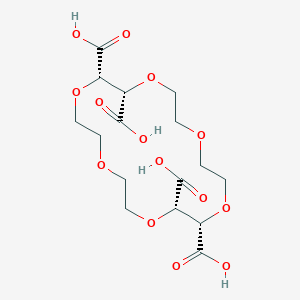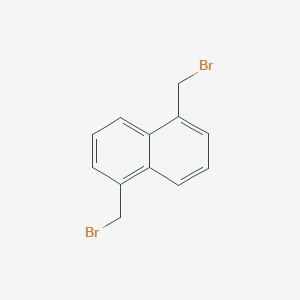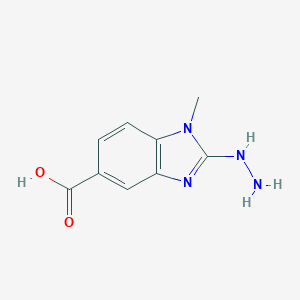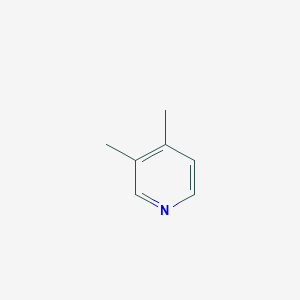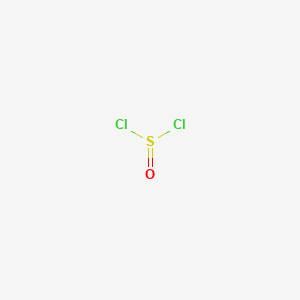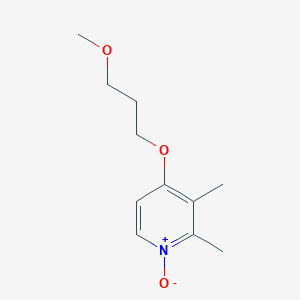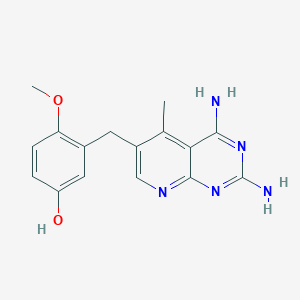![molecular formula C20H24N2O B051846 1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine CAS No. 111452-72-3](/img/structure/B51846.png)
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine
Overview
Description
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine, also known as Diphenylmethylpiperazine (DPM), is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a multi-step process and has been shown to have various biochemical and physiological effects.
Mechanism Of Action
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine acts as a serotonin receptor agonist and antagonist, depending on the specific receptor subtype. It has been shown to bind to the 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of serotonin in the brain and other tissues.
Biochemical And Physiological Effects
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which can have effects on mood, appetite, and sleep. It has also been shown to decrease the activity of certain neurotransmitter systems, including dopamine and norepinephrine.
Advantages And Limitations For Lab Experiments
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine has several advantages for use in lab experiments. It has a relatively low toxicity profile and is easy to synthesize. However, there are also some limitations to its use. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its effects on different serotonin receptor subtypes can be difficult to differentiate, which can make it challenging to interpret study results.
Future Directions
There are several future directions for research on 1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine. One area of interest is its potential use in the treatment of mood disorders, such as depression and anxiety. It may also have potential applications in the treatment of sleep disorders and appetite regulation. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, studies exploring the effects of long-term exposure to 1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine are needed to fully understand its safety profile.
Scientific Research Applications
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine has been widely studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, including its ability to act as a serotonin receptor agonist and antagonist. This compound has been used in studies to investigate the role of serotonin in various physiological processes, including mood regulation, appetite, and sleep.
properties
CAS RN |
111452-72-3 |
|---|---|
Product Name |
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine |
Molecular Formula |
C20H24N2O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-benzhydryl-4-(oxiran-2-ylmethyl)piperazine |
InChI |
InChI=1S/C20H24N2O/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)22-13-11-21(12-14-22)15-19-16-23-19/h1-10,19-20H,11-16H2 |
InChI Key |
PNBNIKKSFYNIFB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2CO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2CO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B51763.png)
![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)
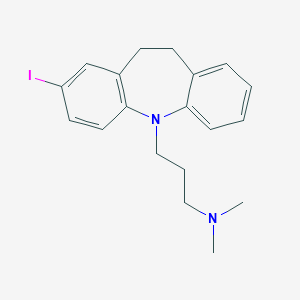
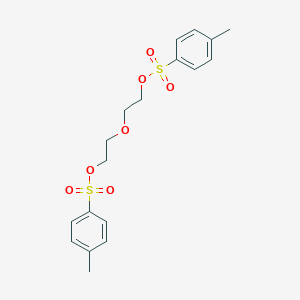
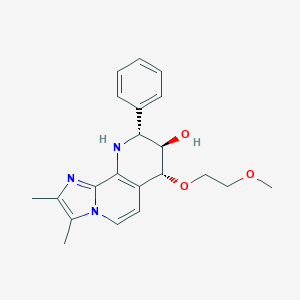
![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)
